2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 83480-46-0
VCID: VC6648686
InChI: InChI=1S/C10H11ClN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Cl
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

CAS No.: 83480-46-0

Cat. No.: VC6648686

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide - 83480-46-0

Specification

CAS No. 83480-46-0
Molecular Formula C10H11ClN2O3
Molecular Weight 242.66
IUPAC Name 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide
Standard InChI InChI=1S/C10H11ClN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14)
Standard InChI Key FERPFSWSQHPEQO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is systematically named according to IUPAC guidelines as 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide. Its structural formula (Figure 1) features:

  • A propanamide backbone with a chlorine atom at the β-carbon.

  • A 2-methyl-4-nitrophenyl group attached to the amide nitrogen.

Key identifiers include:

PropertyValueSource
CAS No.83480-46-0
Molecular FormulaC₁₀H₁₁ClN₂O₃
Molecular Weight242.66 g/mol
SMILESCC1=C(C=CC(=C1)N+[O-])NC(=O)C(C)Cl
InChIKeyFERPFSWSQHPEQO-UHFFFAOYSA-N

The nitro group at the para position of the aromatic ring and the chloro substituent on the propanamide chain contribute to its electronic asymmetry, influencing its reactivity and intermolecular interactions .

Solubility and Stability

Experimental solubility data remain limited, but computational predictions suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) . The compound’s stability is contingent on storage conditions, with recommendations to avoid prolonged exposure to light and moisture due to potential hydrolysis of the amide bond.

Synthetic Routes and Optimization

Primary Synthesis Methodology

The most widely reported synthesis involves a two-step process (Figure 2):

  • Chlorination of Propanamide: Reacting isobutyric acid with thionyl chloride (SOCl₂) to form 2-chloropropanoyl chloride.

  • Amide Coupling: Condensing the acyl chloride with 2-methyl-4-nitroaniline in the presence of a base, typically triethylamine (TEA), in dichloromethane (DCM) .

Representative Procedure:

  • Step 1: Isobutyric acid (1.2 g, 13.6 mmol) is treated with SOCl₂ (8 mL) at 85°C for 1.2 hours. Excess SOCl₂ is removed under reduced pressure.

  • Step 2: The crude acyl chloride is dissolved in DCM (10 mL) and reacted with 2-methyl-4-nitroaniline (2.06 g, 14 mmol) and TEA (4.5 mL) at room temperature for 30 minutes. Work-up yields the product in ~80% purity, which is further purified via recrystallization .

Reaction Optimization

Key parameters affecting yield and purity include:

  • Temperature: Elevated temperatures (>60°C) during amide coupling risk nitro group reduction.

  • Base Selection: Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, minimizing side reactions .

  • Solvent: Dichloromethane provides optimal solubility without competing nucleophilic interference .

Structural and Spectroscopic Analysis

X-ray Crystallography

While single-crystal data for 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide are unavailable, analogs like 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide (PubChem CID: 4173646) exhibit planar amide geometries with dihedral angles of 15–20° between the aromatic ring and propanamide chain . This suggests similar conformational rigidity in the target compound.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm amide and nitro functionalities .

  • NMR (Predicted):

    • ¹H NMR: δ 8.2–8.4 ppm (aromatic H), δ 2.1–2.3 ppm (methyl groups).

    • ¹³C NMR: δ 170 ppm (amide carbonyl), δ 148 ppm (nitro-bearing carbon).

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